molecular formula C7H13ClN2O3 B2801460 2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride CAS No. 885459-11-0

2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride

Cat. No. B2801460
CAS RN: 885459-11-0
M. Wt: 208.64
InChI Key: LPEPSJKHTGFCOZ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride” are not available, general methods for the synthesis of related compounds involve the condensation of carboxylic acids with amines . For instance, formamide, an amide derived from formic acid, has been produced by treating formic acid with ammonia, which produces ammonium formate, which in turn yields formamide upon heating .

Scientific Research Applications

Quantum Chemical Investigations

Research involving substituted pyrrolidinones, which share structural similarities with the compound , has utilized Density Functional Theory (DFT) and quantum chemical calculations to explore molecular properties. These studies provide insights into the electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, which are crucial for understanding reactivity and potential applications in material science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Intermolecular Hydrogen Bonding Analysis

The structural and electronic implications of intermolecular hydrogen bonding have been analyzed in dimers of related organic acids and amides. Such studies are foundational for the development of new materials and the understanding of molecular interactions in biological systems. Investigations into these bonding interactions offer a pathway for designing compounds with tailored physical and chemical properties (Góra, Grabowski, & Leszczynski, 2005).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

In organic synthesis, the compound has been explored as a precursor for the development of cyclic γ-aminobutyric acid analogues, showcasing its utility in synthesizing biologically relevant molecules. This indicates its potential application in designing new drugs or studying neurotransmitter systems (Petz, Allmendinger, Mayer, & Wanner, 2019).

Magnetic Properties in Hydrochloride Crystals

Studies on hydrochloride crystals based on structurally similar 2-oxoacetic acid radicals reveal the relationship between magnetic properties and crystal-stacking structures. Such research is pivotal for material science, particularly in the development of molecular magnets and understanding magnetic behavior at the molecular level (Yong, Zhang, & She, 2013).

Polyamide Synthesis and Characterization

The synthesis and characterization of new optically active polyamides containing related structural motifs highlight applications in polymer science. The study of these polymers, which exhibit specific optical properties and solubility profiles, underscores the compound's relevance in developing new materials with potential applications in optics and materials engineering (Faghihi, Absalar, & Hajibeygi, 2010).

Mechanism of Action

properties

IUPAC Name

2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPSJKHTGFCOZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.